3-amino-4-(dimethylamino)-2H-chromen-2-one
Overview
Description
3-amino-4-(dimethylamino)-2H-chromen-2-one: is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of an amino group at the third position and a dimethylamino group at the fourth position of the chromen-2-one scaffold. The unique structure of this compound makes it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(dimethylamino)-2H-chromen-2-one can be achieved through several methods, including:
Pechmann Condensation: This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base catalyst.
Michael Addition: This method involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental considerations. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(dimethylamino)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone derivatives.
Substitution: The amino and dimethylamino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted chromen-2-one derivatives .
Scientific Research Applications
3-amino-4-(dimethylamino)-2H-chromen-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-amino-4-(dimethylamino)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as those involved in oxidative stress and inflammation. It can also interact with DNA and proteins, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminochromen-2-one: Lacks the dimethylamino group, resulting in different chemical and biological properties.
4-Dimethylamino-2H-chromen-2-one: Lacks the amino group at the third position, affecting its reactivity and applications.
Chroman-4-one: A structurally related compound with a different substitution pattern, leading to variations in biological activities.
Uniqueness
3-amino-4-(dimethylamino)-2H-chromen-2-one is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical reactivity and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
3-Amino-4-(dimethylamino)-2H-chromen-2-one is a compound belonging to the coumarin family, characterized by its unique chromenone structure. This compound has garnered attention due to its diverse biological activities, making it a potential candidate for drug development targeting various diseases. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H13N3O2
- Molecular Weight : Approximately 219.25 g/mol
- Structure : The compound features a coumarin backbone with an amino group and a dimethylamino substituent, which contribute to its biological properties.
Biological Activities
This compound exhibits several notable biological activities:
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Anticancer Activity :
- Research indicates that coumarin derivatives, including this compound, can induce apoptosis in cancer cells. For instance, studies have shown that derivatives of coumarin can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines, such as PC3 and DU145 prostate cancer cells .
- The mechanism often involves the activation of caspases and the induction of chromatin condensation and DNA damage .
- Antioxidant Properties :
-
Anticholinesterase Activity :
- The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's. Studies have demonstrated that certain coumarins can effectively inhibit acetylcholinesterase activity, thereby enhancing cholinergic transmission .
- Antimicrobial Activity :
The biological activities of this compound are attributed to several mechanisms:
- Cell Cycle Arrest : The compound can induce G0/G1 phase arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation is a common mechanism observed in studies involving this compound.
- Enzyme Inhibition : Inhibition of enzymes like acetylcholinesterase and monoamine oxidase (MAO) contributes to its neuroprotective effects .
Research Findings and Case Studies
Case Study: Anticancer Properties
In a study evaluating the anticancer effects of coumarin derivatives, this compound was found to exhibit significant cytotoxicity against prostate cancer cell lines (PC3 and DU145). The study reported IC50 values indicating effective dose-response relationships over 24, 48, and 72 hours . This highlights the compound's potential as a lead candidate in anticancer drug development.
Properties
IUPAC Name |
3-amino-4-(dimethylamino)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13(2)10-7-5-3-4-6-8(7)15-11(14)9(10)12/h3-6H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMILQQGLPHOCSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)OC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324778 | |
Record name | 3-amino-4-(dimethylamino)chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24807965 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313496-82-1 | |
Record name | 3-amino-4-(dimethylamino)chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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